3-Chloro-2-methylphenol
Overview
Description
Scientific Research Applications
Oxidative Degradation in Environmental Contexts
3-Chloro-2-methylphenol is often studied as a model pollutant in environmental research. Kronholm et al. (2002) investigated the oxidative degradation of 4-chloro-3-methylphenol, a compound similar to 3-chloro-2-methylphenol, in pressurized hot water. They found excellent oxidation results in both vapor and liquid phases, which suggests potential applications in pollution control and environmental remediation (Kronholm, Huhtala, Haario, & Riekkola, 2002).
Analytical Detection Methods
Guijarro et al. (1991) developed an electroanalytical method for determining 4-chloro-3-methylphenol, highlighting its importance in quality control, particularly in pharmaceuticals and cosmetics. This research demonstrates the compound's relevance in analytical chemistry for detecting and quantifying environmental pollutants and contaminants in various products (Guijarro, Yáñez‐Sedeño, Carrazón, & Polo Díez, 1991).
Photocatalytic and Phototransformation Studies
The phototransformation of 4-chloro-2-methylphenol in different water conditions has been studied, such as in Vialaton et al. (1998). This research is crucial in understanding the environmental fate of the compound and its potential transformation products under various light conditions, impacting water treatment and pollution control strategies (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
Environmental Monitoring and Degradation
Studies have also focused on the degradation of phenolic compounds in environmental settings, with implications for wastewater treatment and pollution mitigation. For instance, Sreekanth et al. (2009) explored the anaerobic degradation of 4-chloro-2-nitrophenol and related compounds, providing insights into the biodegradation processes of chlorinated phenols in wastewater systems (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
Electrochemical Sensing Applications
Electrochemical sensors for detecting phenolic compounds, including 4-chloro-3-methylphenol, have been developed for environmental monitoring. Rahemi et al. (2015) described a sensor based on a polyaniline/carbon nanotube matrix, illustrating the potential for real-time monitoring of environmental pollutants (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).
properties
IUPAC Name |
3-chloro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQOGCINABPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186295 | |
Record name | 3-Chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylphenol | |
CAS RN |
3260-87-5 | |
Record name | 3-Chloro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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